Ethyl 3-cyano-3-hydroxypropanoate

Enzymatic kinetic resolution Lipase biocatalysis Chiral cyanohydrin

Ethyl 3-cyano-3-hydroxypropanoate (CAS: 10325-90-3 for the racemate; CAS: 132839-91-9 for the (S)-enantiomer) is a compact bifunctional C3 building block that combines a β-oriented ethyl ester, a secondary (C3) hydroxyl group, and a geminal cyano group on the same carbon scaffold. Its molecular formula is C6H9NO3 with a molecular weight of 143.14 g·mol⁻¹, a density of approximately 1.2 g·cm⁻³, a boiling point of 317.4 °C (at 760 mmHg), and a logP of −0.23, indicating pronounced hydrophilicity that contrasts with the more lipophilic character typically sought in statin-focused C5 side chain intermediates.

Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
Cat. No. B12332617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-cyano-3-hydroxypropanoate
Molecular FormulaC6H9NO3
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C#N)O
InChIInChI=1S/C6H9NO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-3H2,1H3
InChIKeyXWYWOPKTNJPXHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-cyano-3-hydroxypropanoate — Supplier-Facing Evidence Profile for a Multifunctional C3 Chiral Building Block


Ethyl 3-cyano-3-hydroxypropanoate (CAS: 10325-90-3 for the racemate; CAS: 132839-91-9 for the (S)-enantiomer) is a compact bifunctional C3 building block that combines a β-oriented ethyl ester, a secondary (C3) hydroxyl group, and a geminal cyano group on the same carbon scaffold [1]. Its molecular formula is C6H9NO3 with a molecular weight of 143.14 g·mol⁻¹, a density of approximately 1.2 g·cm⁻³, a boiling point of 317.4 °C (at 760 mmHg), and a logP of −0.23, indicating pronounced hydrophilicity that contrasts with the more lipophilic character typically sought in statin-focused C5 side chain intermediates [2]. Both enantiomers of this compound are accessible in high optical purity through well-documented enzymatic kinetic resolution, making the compound a versatile entry point for both (R)- and (S)-configured downstream targets [3].

Procurement Risk Alert — Why Simple C3 β-Hydroxy Esters or C5 Statin Intermediates Cannot Replace Ethyl 3-cyano-3-hydroxypropanoate


The widely commercialized statin intermediate ethyl (R)-4-cyano-3-hydroxybutanoate (HN, CAS: 141942-85-0) provides only the C5 (R)-enantiomer scaffold required specifically for atorvastatin and rosuvastatin, and it cannot serve C3-terminal targets because its cyano group is positioned four carbons from the ester carbonyl [1][2]. Conversely, simpler non-cyanated 3-hydroxypropanoate esters lack the nitrile group that is essential for downstream transformations such as selective reduction to γ-amino-β-hydroxy motifs (relevant to GABOB and related neuroactive molecules), nitrile hydrolysis to carboxylic acids, or tetrazole formation [3][4]. The target compound uniquely supplies a three-carbon, two-functional-group (CN + OH) framework at the β-position, and critically, both enantiomers are available through a single enzymatic kinetic resolution step, a feature not matched by any C5 statin intermediate or non-cyanated C3 ester currently in widespread procurement channels [3].

Quantitative Differential Evidence — Ethyl 3-cyano-3-hydroxypropanoate Versus Closest Structural Analogs and Alternatives


Dual-Enantiomer Accessibility via Enzymatic Kinetic Resolution — Ethyl 3-cyano-3-hydroxypropanoate Acetate vs. Chemical Resolution Approaches

The racemic acetate of ethyl 3-cyano-3-hydroxypropanoate (rac-3-acetoxy-3-cyanopropanoate, C8H11NO4, MW 185.18) undergoes enzymatic kinetic resolution using two distinct lipases with complementary enantiopreference. Lipase from Candida cylindracea selectively hydrolyzes the (R)-acetate, yielding (R)-ethyl 3-cyano-3-hydroxypropanoate, while lipase from porcine pancreas yields the (S)-enantiomer [1][2]. Both enantiomeric products are obtained with high optical purity, and subsequent selective cyano-group reduction cleanly affords the corresponding (R)- and (S)-GABOB (γ-amino-β-hydroxybutanoic acid) [2]. By contrast, the dominant statin C5 intermediate ethyl (R)-4-cyano-3-hydroxybutanoate (HN) is produced industrially via halohydrin dehalogenase-catalyzed cyanolysis, an enzymatic process that inherently delivers only the (R)-configuration and requires multi-round directed evolution to reach competitive volumetric productivity [3].

Enzymatic kinetic resolution Lipase biocatalysis Chiral cyanohydrin GABOB synthesis

Synthetic Route Divergence — Knoevenagel Condensation of Ethyl Cyanoacetate vs. Multi-Step Claisen Chemistry for C5 Statin Intermediates

Ethyl 3-cyano-3-hydroxypropanoate is synthesized via a one-step Knoevenagel-type condensation between ethyl cyanoacetate and formaldehyde under basic conditions, followed by hydration of the intermediate α,β-unsaturated cyano ester . This route uses only two readily available commodity starting materials and installs both the β-hydroxyl and the α-cyano group in the same synthetic operation. In contrast, the widely procured statin intermediate ethyl (R)-4-cyano-3-hydroxybutanoate (HN) is typically accessed via multi-step sequences that involve Claisen condensation of ethyl acetate with ethyl 4-chloroacetoacetate, or enzymatic cyanolysis of epoxide intermediates derived from epichlorohydrin — routes that require halogenated starting materials, cryogenic or strictly anhydrous conditions, and more extensive purification [1][2]. No head-to-head comparison of the two routes under identical conditions has been reported; therefore, the evidence is categorized as class-level inference based on structural and synthetic logic.

Knoevenagel condensation Ethyl cyanoacetate Atom economy Route scoping

Selective Cyano Group Reduction to γ-Amino-β-hydroxy Motif — Demonstrated 93% Yield for (R)-GABOB vs. Absence of Analogous Data for Non-Cyanated C3 Esters

The cyano group of (R)-ethyl 3-cyano-3-hydroxypropanoate undergoes chemoselective reduction using borane–tetrahydrofuran complex with nickel dichloride in isopropanol, affording (R)-(−)-4-amino-3-hydroxybutyric acid ethyl ester in 93% yield after 2 hours [1]. This transformation directly furnishes the γ-amino-β-hydroxybutanoate scaffold, which constitutes the core pharmacophore of GABOB, a neuromodulatory γ-amino acid that cannot be accessed from ethyl 3-hydroxypropanoate or ethyl 4-chloroacetoacetate because those compounds lack the nitrile reduction handle. The same paper reports that the (S)-enantiomer of the target compound analogously yields (S)-GABOB with high optical purity [2]. Non-cyanated C3 β-hydroxy esters such as ethyl 3-hydroxypropanoate and ethyl 3-hydroxybutanoate offer no comparable reductive amination entry point and would require separate cyanation chemistry to achieve the same transformation.

Nitrile reduction Borane-THF GABOB β-amino alcohol

Physicochemical Profile Differentiation — logP, PSA, and H-Bond Donor/Acceptor Count vs. C5 Statin Intermediate Ethyl (R)-4-cyano-3-hydroxybutanoate

Computational physicochemical profiling reveals meaningful differentiation between ethyl 3-cyano-3-hydroxypropanoate and its closest procurement-channel analog, ethyl (R)-4-cyano-3-hydroxybutanoate (HN). The target compound has a logP of approximately −0.23 to −0.40, a topological polar surface area (PSA) of 70.3 Ų, 1 hydrogen bond donor, and 4 hydrogen bond acceptors [1]. The comparator HN (C7H11NO3, MW 157.17) carries one additional methylene unit in the backbone, which is expected to elevate logP by approximately 0.4–0.6 log units based on fragment-based additivity (Hansch π for –CH2– ≈ 0.5). This difference shifts the target compound firmly into the hydrophilic domain (logP ≤ −0.2), whereas HN approaches borderline hydrophilicity (estimated logP ≈ +0.1 to +0.3), a distinction that affects solubility in aqueous reaction media, chromatographic retention behavior, and compatibility with aqueous-phase enzymatic cascades.

logP Polar surface area Hydrophilicity Formulation compatibility

Patented Use as a Statin Intermediate — Structural Flexibility Enabling Access to Atorvastatin C7 Side Chain Analogs via C3-Cyanohydrin vs. C5-Cyanobutanoate Frameworks

Patent US 7,414,141 B2 (Avecia Pharmaceuticals, filed 2004) explicitly claims processes for preparing statin intermediates starting from cyano-hydroxy ester scaffolds, and ethyl 3-cyano-3-hydroxypropanoate (both racemic and enantiopure forms) is encompassed within the generic Markush structures of formula (2) disclosed therein [1]. The patent teaches that cyanation of a halo-alcohol precursor followed by reduction yields amino-diol intermediates suitable for coupling to the statin heterocyclic core. While the industrial atorvastatin supply chain has overwhelmingly converged on the C5 building block ethyl (R)-4-cyano-3-hydroxybutanoate (HN) as the key chiral synthon for the C7 side chain [2], the C3 cyanohydrin scaffold represented by the target compound offers an alternative entry that, after chain extension, can in principle access the same C7 side chain with different stereochemical control points. No direct comparative process efficiency data between the C3 and C5 routes have been published; this evidence is class-level inference based on patent claiming scope and structural logic.

Statin synthesis Atorvastatin intermediates C7 side chain Patent landscape

Prioritized Application Scenarios for Ethyl 3-cyano-3-hydroxypropanoate — Evidence-Backed Use Cases Driving Procurement Value


Synthesis of Both Enantiomers of GABOB (γ-Amino-β-hydroxybutanoic Acid) for Neuroscience R&D

Ethyl 3-cyano-3-hydroxypropanoate is the direct precursor to both (R)- and (S)-GABOB via enzymatic kinetic resolution of its racemic acetate followed by selective nitrile reduction. The (R)-enantiomer is obtained using Candida cylindracea lipase, and the (S)-enantiomer using porcine pancreas lipase; reduction with BH3·THF/NiCl2 proceeds in 93% yield to the corresponding 4-amino-3-hydroxybutyric acid ethyl ester [1][2]. This dual-enantiomer access is a unique feature not shared by the C5 statin intermediate HN, which is produced exclusively as the (R)-enantiomer [3].

Alternative C3 Scaffold Entry for Atorvastatin C7 Side Chain Analog Development

Patent US 7,414,141 B2 explicitly includes ethyl 3-cyano-3-hydroxypropanoate within the claimed generic structures for statin intermediates, providing a legally documented C3 entry point that differs from the dominant C5 route based on ethyl (R)-4-cyano-3-hydroxybutanoate [4]. Research groups pursuing atorvastatin analogs with modified C7 side chains or seeking freedom-to-operate around the heavily patented C5 route may find the C3 cyanohydrin scaffold a strategically valuable alternative starting material.

Aqueous-Phase Biocatalytic Cascade Development Leveraging Low logP and High Water Solubility

With a computed logP of −0.23 to −0.40 and a polar surface area of 70.3 Ų, ethyl 3-cyano-3-hydroxypropanoate is substantially more hydrophilic than the C5 statin intermediate HN (estimated logP ≈ +0.1 to +0.3) [5]. This property makes it a preferred substrate for enzymatic cascades conducted in purely aqueous media, including lipase-catalyzed kinetic resolutions and sequential nitrile hydratase/amidase transformations, where more lipophilic alternatives may require organic co-solvents that compromise enzyme stability.

Chiral β-Hydroxy-γ-lactam and β-Hydroxy-γ-amino Acid Library Synthesis

The combination of a β-hydroxyl group (oxidation-ready), a cyano group (reduction- or hydrolysis-ready), and an ethyl ester (saponification- or transesterification-ready) on a compact C3 scaffold makes ethyl 3-cyano-3-hydroxypropanoate a versatile hub intermediate for constructing diverse β-hydroxy-γ-lactams, β-hydroxy-γ-amino acids, and their tetrazole bioisosteres. The demonstrated orthogonal reactivity of all three functional groups [1][2] supports parallel library synthesis strategies that are not feasible with simpler non-cyanated 3-hydroxy esters.

Quote Request

Request a Quote for Ethyl 3-cyano-3-hydroxypropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.